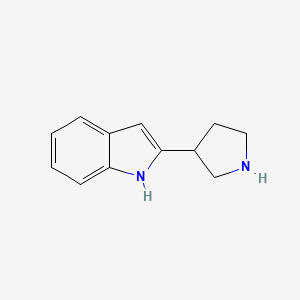

2-(pyrrolidin-3-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(pyrrolidin-3-yl)ethan-1-ol hydrochloride” has a molecular weight of 151.64 . Another related compound, “2-(pyrrolidin-3-yl)ethan-1-ol”, has a molecular weight of 115.18 . These compounds are part of a class of chemicals that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “2-(pyrrolidin-3-yl)-1H-indole” were not found, a related compound was synthesized using the Petasis reaction . This reaction involves the use of an aldehyde, an amine, and a boronic acid .Molecular Structure Analysis

The molecular structure of related compounds was analyzed using FTIR, 1H NMR, 13C NMR, and UV-Vis spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

A study on a related compound discussed the evaluation of potential, chemical hardness, and electrophilicity index, which were calculated from HOMO and LUMO energies . These parameters provide insights into the reactivity of the molecule .Physical And Chemical Properties Analysis

The related compound “2-(pyrrolidin-3-yl)ethan-1-ol hydrochloride” is an oil at room temperature . Another related compound, “2-(pyrrolidin-3-yl)ethan-1-ol”, is a liquid at room temperature .Aplicaciones Científicas De Investigación

Drug Discovery and Development

The pyrrolidine ring, a core component of “2-(pyrrolidin-3-yl)-1H-indole,” is extensively utilized in drug discovery. Its saturated nature and sp3 hybridization allow for a significant exploration of pharmacophore space . This ring contributes to the stereochemistry of molecules, influencing their biological activity and interaction with proteins. The non-planarity of the ring, known as “pseudorotation,” adds to the three-dimensional coverage of the molecule, enhancing its ability to bind to enantioselective proteins .

Anti-Fibrosis Therapeutics

Compounds derived from “2-(pyrrolidin-3-yl)-1H-indole” have shown promising anti-fibrotic activities. These activities are crucial in the treatment of fibrotic diseases, where excessive connective tissue builds up in organs. The derivatives of this compound have been synthesized and evaluated for their effectiveness against immortalized rat hepatic stellate cells, which play a key role in liver fibrosis .

Antioxidant Properties

Derivatives of “2-(pyrrolidin-3-yl)-1H-indole” have been studied for their antioxidant properties. Antioxidants are vital in combating oxidative stress, which can lead to various chronic diseases. The antioxidant activity of these derivatives has been compared to ascorbic acid, indicating their potential as therapeutic agents .

Structural Diversity in Medicinal Chemistry

The pyrrolidine ring’s ability to introduce stereochemistry into a molecule makes it a valuable tool in medicinal chemistry. It allows for the creation of structurally diverse libraries of compounds, which can be screened for a wide range of biological activities. This structural diversity is essential for discovering new drugs with unique mechanisms of action .

Enantioselective Protein Binding

The stereochemistry of the pyrrolidine ring in “2-(pyrrolidin-3-yl)-1H-indole” derivatives can lead to different biological profiles of drug candidates. The spatial orientation of substituents on the ring can affect the binding mode to enantioselective proteins, which is critical for the efficacy and selectivity of pharmaceuticals .

Pharmacokinetic Studies

Pharmacokinetics, the study of how drugs move through the body, is another area where “2-(pyrrolidin-3-yl)-1H-indole” derivatives are applied. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for drug development. The pyrrolidine ring can influence these parameters, affecting the overall pharmacokinetic profile of the drug .

Mecanismo De Acción

Target of Action

Compounds characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit target selectivity

Mode of Action

It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins

Action Environment

It’s known that the physicochemical parameters of compounds can be modified to obtain the best results for drug candidates

Safety and Hazards

Direcciones Futuras

While specific future directions for “2-(pyrrolidin-3-yl)-1H-indole” were not found, research on related compounds is ongoing. For example, Amcenestrant, a new oral form of endocrine therapy, is being evaluated against the current standards of care in patients with estrogen receptor–positive, HER2-negative locally advanced or metastatic breast cancer . Another study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities .

Propiedades

IUPAC Name |

2-pyrrolidin-3-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-4-11-9(3-1)7-12(14-11)10-5-6-13-8-10/h1-4,7,10,13-14H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUKIIHOCPRYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrrolidin-3-yl)-1H-indole | |

CAS RN |

1260680-48-5 |

Source

|

| Record name | 2-(pyrrolidin-3-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2903483.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2903484.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903485.png)

![1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione](/img/structure/B2903488.png)

![1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2903491.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2903492.png)

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B2903498.png)

![N-{2-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2903499.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2903501.png)

![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)

![(1S,2R,10S,11S,12R)-10-Phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid](/img/structure/B2903505.png)